3-(Pyrrolidin-1-ylsulfonyl)propylamine
Description
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylsulfonylpropan-1-amine |
InChI |
InChI=1S/C7H16N2O2S/c8-4-3-7-12(10,11)9-5-1-2-6-9/h1-8H2 |
InChI Key |
OSDWCMNBYAUVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility and Stability: The sulfonyl group in 3-(Pyrrolidin-1-ylsulfonyl)propylamine likely improves water solubility compared to non-polar derivatives like 3-(Methylthio)propylamine, which is lipophilic and requires careful handling due to flammability . Nitroimidazole derivatives (e.g., Bis-pTFN-1) exhibit good aqueous solubility and stability at 0–5°C, critical for biomedical applications .
- 3-(2-Fluoroethoxy)propylamine has a boiling point of 170.3°C, higher than many aliphatic amines, due to fluorine’s electronegativity .
Preparation Methods
Direct Reaction of Pyrrolidine with Propylamine-Linked Sulfonyl Chlorides
The most direct route involves synthesizing a propylamine-derived sulfonyl chloride (e.g., 3-aminopropylsulfonyl chloride) and reacting it with pyrrolidine. This method, adapted from protocols in US20040236118A1 , proceeds as follows:
-
Synthesis of 3-aminopropylsulfonyl chloride :
-
3-Aminopropanol is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C.
-
The protected alcohol is converted to a methanesulfonyl (mesyl) intermediate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM).
-
Mesyl displacement with potassium thioacetate in dimethylformamide (DMF) yields the thioacetate derivative.
-
Hydrolysis with sodium hydroxide (NaOH) in methanol/water produces the free thiol, which is oxidized to a sulfonic acid using hydrogen peroxide (H₂O₂).
-
Conversion to sulfonyl chloride is achieved with phosphorus pentachloride (PCl₅) in chlorinated solvents.
-
-
Sulfonamide Coupling :
Key Data :
Thiol-Mediated Oxidative Sulfonylation
Thiol Substitution and Oxidation
This method, inspired by WO2016119505A1 , leverages thiol intermediates for sulfonyl group introduction:
-
Thiol Functionalization :
-
Sulfonyl Chloride Generation :
-
Amine Coupling :
Key Data :
Reductive Amination with Sulfonated Aldehydes
Aldehyde Intermediate Strategy
Adapted from PMC7227796 , this approach utilizes reductive amination:
-
Aldehyde Synthesis :
-
Reductive Amination :
Key Data :
Solid-Phase Synthesis for High-Throughput Applications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-ylsulfonyl)propylamine, and what critical parameters influence yield?
- Methodological Answer : The synthesis can be adapted from analogous propylamine derivatives. Key routes include:
- Alkylation of pyrrolidine sulfonamides : React pyrrolidine with a sulfonyl chloride derivative, followed by propylamine coupling. Temperature control (<5°C) minimizes side reactions during sulfonylation .
- Protective group strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during sulfonylation, as seen in similar compounds like 3-(1-methylpiperidin-4-yl)propylamine (70-85% yield) .
- Multi-step synthesis : Combine sulfonation and amine alkylation, optimizing solvent polarity (e.g., acetonitrile or DMF) to enhance intermediate stability .
Q. How can researchers characterize 3-(Pyrrolidin-1-ylsulfonyl)propylamine using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and sulfonyl group (δ 3.5–4.0 ppm for SO₂-CH₂) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ group at m/z ~64) .
- HPLC-Purity Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% threshold) .
Q. What safety protocols are essential when handling 3-(Pyrrolidin-1-ylsulfonyl)propylamine in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and fume hoods to prevent inhalation or skin contact, as recommended for similar amines .
- Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite .
- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste, including incineration or chemical degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide-propylamine derivatives?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst type (e.g., Et₃N vs. DIPEA), temperature (0–25°C), and solvent (DMF vs. THF). For example, DMF increases sulfonylation efficiency by 20% compared to THF .
- Impurity Profiling : Identify byproducts (e.g., over-alkylated species) via LC-MS and adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .
Q. What role does 3-(Pyrrolidin-1-ylsulfonyl)propylamine play in enzymatic transferase reactions?
- Methodological Answer :
- Substrate Analog Studies : The compound may act as a propylamine donor in EC 2.5.1.79 (thermospermine synthase), transferring its aminopropyl group to polyamines like spermidine. Confirm activity via kinetic assays with S-adenosyl derivatives .
- Inhibition Screening : Test competitive inhibition against S-adenosyl 3-(methylsulfanyl)propylamine in archaeal transferases (e.g., Sulfolobus solfataricus) using fluorescence polarization .
Q. How can researchers optimize the compound’s interaction with biological targets for therapeutic applications?
- Methodological Answer :
- Molecular Docking : Model the sulfonyl group’s hydrogen bonding with enzyme active sites (e.g., cytochrome P450 isoforms) using AutoDock Vina .
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine ring (e.g., introduce fluorinated substituents) to enhance lipophilicity and blood-brain barrier penetration, as seen in 3-(4-fluorophenoxy)propylamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
